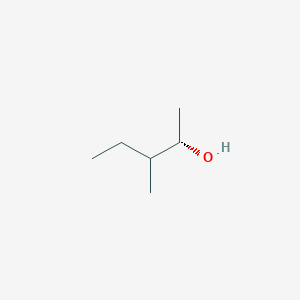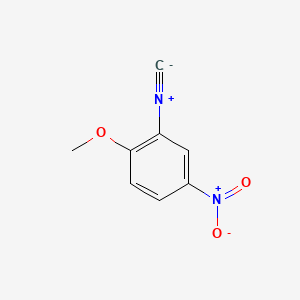
2-Isocyano-1-methoxy-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyano-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 It is a derivative of benzene, featuring an isocyano group (-NC) at the second position, a methoxy group (-OCH3) at the first position, and a nitro group (-NO2) at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-1-methoxy-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-methoxybenzene (anisole) to form 1-methoxy-4-nitrobenzene. This intermediate is then subjected to a reaction with phosgene (COCl2) to introduce the isocyano group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyano-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity and regioselectivity of EAS reactions.
Nucleophilic Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of imidoyl radicals.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amine.
Substitution: Halogenating agents like chlorine (Cl2) can substitute hydrogen atoms on the benzene ring.
Major Products Formed
Oxidation: 2-Isocyano-1-carboxy-4-nitrobenzene.
Reduction: 2-Isocyano-1-methoxy-4-aminobenzene.
Substitution: 2-Chloro-1-methoxy-4-nitrobenzene.
Aplicaciones Científicas De Investigación
2-Isocyano-1-methoxy-4-nitrobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isocyano-1-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-4-nitrobenzene: Lacks the isocyano group, making it less reactive in certain nucleophilic substitution reactions.
2-Isocyano-1-methoxybenzene: Lacks the nitro group, affecting its electron-withdrawing properties and reactivity in EAS reactions.
2-Isocyano-4-nitrobenzene: Lacks the methoxy group, influencing its solubility and overall chemical behavior.
Uniqueness
2-Isocyano-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
1983-95-5 |
|---|---|
Fórmula molecular |
C8H6N2O3 |
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
2-isocyano-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3/c1-9-7-5-6(10(11)12)3-4-8(7)13-2/h3-5H,2H3 |
Clave InChI |
ZJZZTWHYNNWBJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



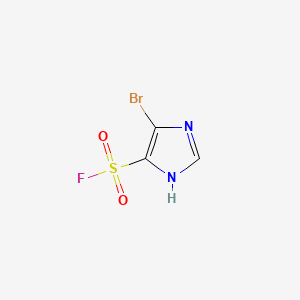
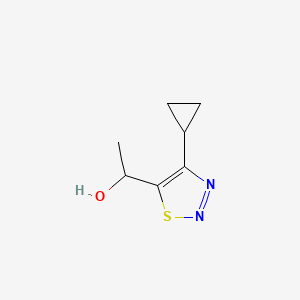

![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
![n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)
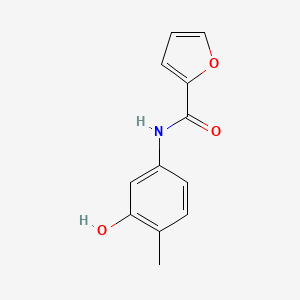
![(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B15309340.png)
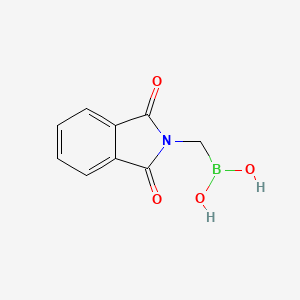
![Thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B15309347.png)
![Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate](/img/structure/B15309355.png)
![(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B15309357.png)

